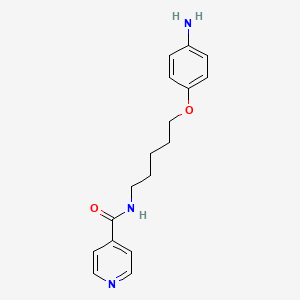

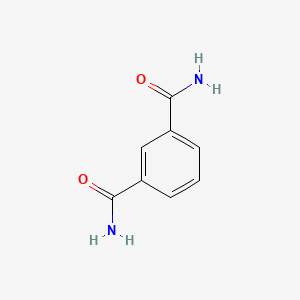

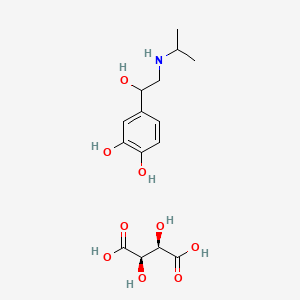

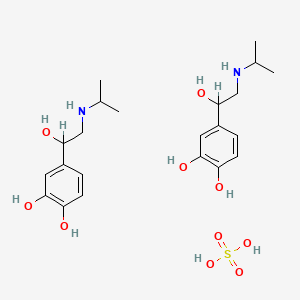

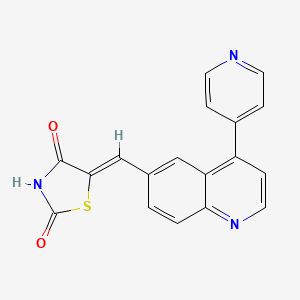

(Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione

Übersicht

Beschreibung

(Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as “thiazolidinedione” or “TZD”, is an important chemical compound that has been widely studied in the fields of chemistry, pharmacology, and biochemistry. Thiazolidinediones have been used in various scientific research applications, including in vivo and in vitro experiments, to investigate their mechanisms of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Wissenschaftliche Forschungsanwendungen

Treatment of Head and Neck Squamous Cell Carcinoma (HNSCC)

GSK1059615 has been found to inhibit the survival and proliferation of established and primary human HNSCC cells . It blocks the PI3K-AKT-mTOR activation in HNSCC cells . Interestingly, GSK1059615 treatment in HNSCC cells does not provoke apoptosis, but induces programmed necrosis .

Treatment of Solid Tumors and Lymphoma

GSK1059615 has been used in trials studying the treatment of lymphoma, solid tumors, endometrial cancer, solid tumor cancer, and metastatic breast cancer .

Inhibition of Hepatocellular Carcinoma (HCC) Cell Proliferation and Invasion

In a study, the PI3K/mTOR inhibitor GSK1059615 inhibited the proliferation and invasion of HCC R cells .

Combination Therapy with Sorafenib

GSK1059615 has been combined with sorafenib, a kinase inhibitor, to enhance the therapeutic effect. The combination was further modified with GPC3 antibody (hGC33) to obtain hGC33-modified GSK1059615 and sorafenib-loaded nanoparticles .

Wirkmechanismus

Target of Action

GSK1059615, also known as GSK 1059615, is a dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . PI3K and mTOR are key enzymes involved in cell growth, proliferation, and survival .

Mode of Action

GSK1059615 interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often abnormally activated in many human cancers . The disruption of this pathway can lead to decreased cell proliferation and increased apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by GSK1059615 is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting PI3K and mTOR, GSK1059615 disrupts this pathway, leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

It is known that gsk1059615 is administered orally

Result of Action

The inhibition of the PI3K/Akt/mTOR pathway by GSK1059615 leads to decreased cell proliferation and increased apoptosis . This can result in the inhibition of tumor growth and potentially the regression of certain types of cancer . GSK1059615 has been used in trials studying the treatment of lymphoma, solid tumors, endometrial cancer, solid tumor cancer, and metastatic breast cancer .

Action Environment

The efficacy and stability of GSK1059615 can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the action of GSK1059615 through drug-drug interactions . Additionally, individual patient factors such as genetic variations, overall health status, and the presence of other diseases can also influence the action and efficacy of GSK1059615

Eigenschaften

IUPAC Name |

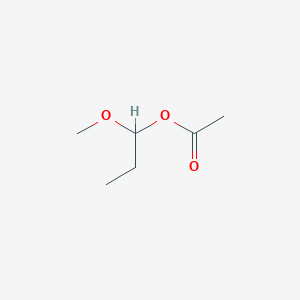

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDITZBLZQQZVEE-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242004 | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione | |

CAS RN |

958852-01-2 | |

| Record name | GSK-1059615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1059615 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1059615 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?

A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).

Q2: How does GSK1059615 interact with its targets, PI3K and mTOR?

A: GSK1059615 is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]

Q3: What are the downstream effects of GSK1059615's inhibition of PI3K and mTOR?

A3: Inhibition of the PI3K/AKT/mTOR pathway by GSK1059615 leads to a variety of downstream effects, including:

- Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of GSK1059615 activity. [, ]

- Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, GSK1059615 exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]

- Induction of cell cycle arrest: GSK1059615 treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []

- Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. GSK1059615 enhances FOXO signaling, potentially contributing to its anti-cancer effects. []

- Decreased MYC and TFRC signaling: GSK1059615 downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []

- Decreased cellular metabolism: GSK1059615 disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]

- Potential induction of programmed necrosis: In some cancer cell lines, GSK1059615 treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []

Q4: What types of cancer have shown sensitivity to GSK1059615 in preclinical studies?

A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]

Q5: Are there specific genetic markers that predict sensitivity or resistance to GSK1059615?

A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to GSK1059615, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including GSK1059615. [, ]

Q6: What is the role of MAPK signaling in the context of GSK1059615 treatment?

A: Studies indicate that GSK1059615 can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to GSK1059615, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []

Q7: Has GSK1059615 been investigated in combination with other anti-cancer agents?

A: Yes, combining GSK1059615 with other therapies has been explored. For instance, research has shown synergistic effects when GSK1059615 is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining GSK1059615 with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.